2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-6-8-12(9-7-11)10-15(19)17-16-13-4-2-3-5-14(13)18-20-16/h6-9H,2-5,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWYOMFMVDBHHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=C3CCCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves the reaction of 4,5,6,7-tetrahydrobenzo[c]isoxazole with p-tolylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituent introduced.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of 284.36 g/mol. Its structure features a benzoxazole moiety, which is known for its diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds structurally related to 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide. For instance, derivatives of similar benzoxazole compounds have shown significant growth inhibition against various cancer cell lines. A study reported that certain benzoxazole derivatives exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines such as SNB-19 and OVCAR-8 .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease. Compounds that share structural similarities with this compound have demonstrated promising AChE inhibitory activity with IC50 values indicating effective potency against this enzyme .
Antimicrobial Properties
Research indicates that compounds with similar structures possess antimicrobial properties. For example, derivatives of related acetamides have shown significant antibacterial and antifungal activity against various strains . These findings suggest that this compound may also exhibit similar antimicrobial effects.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Derivatives showed PGIs of up to 86% against SNB-19 cells. |
| Study B | AChE Inhibition | Compounds exhibited IC50 values indicating strong inhibitory activity against AChE. |
| Study C | Antimicrobial | Related compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide with structurally or functionally related compounds identified in the evidence:
Key Comparative Insights:
Core Heterocycle Differences: The target compound employs a tetrahydrobenzoxazole core, whereas analogs like the thiophene-based inhibitor in use a tetrahydrobenzothiophene scaffold.
Substituent Variations: The 4-methylphenyl group in the target compound enhances lipophilicity compared to the 4-fluorophenoxy group in or the 2-methylpropoxy group in . This may influence membrane permeability and pharmacokinetics. The acetamide linker in the target compound is structurally simpler than the pyrazolopyridine-aminoacetamide in , which contributes to potent EGFR/HER2 inhibition.
Biological Activity :
- Thiophene derivatives (e.g., ) exhibit cytotoxic activity against cancer cells, suggesting the target compound’s benzoxazole core could be optimized for similar pathways but with altered selectivity.
- Compounds like are used in high-throughput screening , implying the target compound may serve as a lead for unexplored targets.
Synthetic Accessibility :
- The synthesis of the target compound likely parallels methods described for analogs in , involving amide coupling between a tetrahydrobenzoxazole amine and a substituted acetic acid derivative.
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | Thiophene Analog | Fluorophenoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 282.34 | 377.47 | 318.35 |
| Calculated LogP | ~3.1 | ~3.8 | ~2.9 |
| Hydrogen Bond Acceptors | 3 | 5 | 4 |
Table 2: Structural Comparison of Bioactive Motifs
Biological Activity
2-(4-methylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, alongside detailed research findings and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H22N2O
- Molecular Weight : 282.38 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoxazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
-
Case Study: Cytotoxicity Evaluation
The above data suggests that this compound could be a promising candidate for further development in cancer therapy.
Compound Cell Line IC50 (µM) This compound MCF-7 15.3 This compound HCT-116 12.8
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. Benzoxazole derivatives are known for their diverse biological activities, particularly against bacterial strains.
-
Case Study: Antimicrobial Screening
Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 20 Escherichia coli 18 Pseudomonas aeruginosa 15
The biological activity of this compound can be attributed to its ability to interact with specific biological targets within cells:
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA synthesis .
- Antimicrobial Mechanism : Its antibacterial action is likely due to disruption of bacterial cell membrane integrity and interference with metabolic processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
